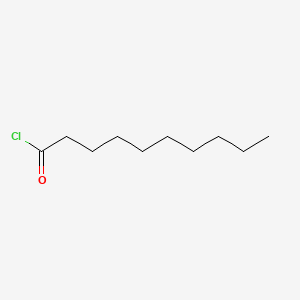

Decanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

decanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIVAXLHTVNRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059413 | |

| Record name | Decanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Decanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-13-0 | |

| Record name | Decanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ16IN0UIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of decanoyl chloride (CAS No. 112-13-0), a versatile intermediate used in various chemical syntheses.[1][2] The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Data

This compound, also known as capric acid chloride or caprinoyl chloride, is an acyl chloride with the linear formula CH₃(CH₂)₈COCl.[1][3][4] It is a colorless to pale yellow liquid with a pungent odor. This compound is highly reactive, particularly with water, alcohols, and amines.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉ClO | |

| Molecular Weight | 190.71 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Pungent | |

| Density | 0.919 g/mL at 25 °C | |

| Melting Point | -34.5 °C to -33.99 °C | |

| Boiling Point | 230-236 °C at 760 mmHg (standard pressure) 94-96 °C at 5 mmHg | |

| Flash Point | 106-110 °C | |

| Refractive Index | n20/D 1.441 | |

| Solubility | Soluble in acetone and other organic solvents like ether. Insoluble in water. | |

| Vapor Density | 6.57 (vs air) |

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical properties of liquid compounds such as this compound.

1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small liquid samples.

-

Apparatus:

-

Thiele tube or similar heating bath (e.g., metal heating block).

-

Thermometer.

-

Small test tube.

-

Capillary tube (sealed at one end).

-

Heat source (e.g., Bunsen burner or hot plate).

-

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and placed in a heating bath.

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.

-

Heating is continued until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates the vapor of the liquid has replaced the air.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Workflow for Boiling Point Determination

Caption: Experimental workflow for determining the boiling point of a liquid.

2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined by measuring the mass of a known volume.

-

Apparatus:

-

Graduated cylinder or pycnometer (for higher accuracy).

-

Analytical balance.

-

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the exact volume.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

The procedure can be repeated with different volumes to ensure accuracy, and the results can be averaged.

-

3. Determination of Melting Point

While this compound is a liquid at room temperature, its melting point (the temperature at which it transitions from solid to liquid) is an important characteristic.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Capillary tubes.

-

Thermometer.

-

Cooling bath (to solidify the sample).

-

-

Procedure:

-

The liquid sample is first solidified by cooling it below its expected melting point.

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the melting point.

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has turned into a clear liquid. For a pure substance, this range should be narrow.

-

References

Decanoyl Chloride: A Comprehensive Technical Overview for Scientific Professionals

An in-depth examination of the physicochemical properties, synthesis, and analytical determination of decanoyl chloride, a pivotal reagent in synthetic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, providing detailed methodologies and data for practical application.

Core Physicochemical Properties

This compound, also known as capric acid chloride, is a mono-acyl chloride with the chemical formula C₁₀H₁₉ClO. It is a colorless to pale yellow liquid with a pungent odor, widely utilized as a reactive intermediate in the synthesis of various organic compounds, including esters, amides, and other derivatives.[1][2] Its utility stems from the highly reactive acyl chloride group, which readily participates in nucleophilic substitution reactions.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 190.71 g/mol | [3] |

| Density | 0.919 g/mL at 25 °C | [4] |

| Boiling Point | 94-96 °C at 5 mmHg | [4] |

| Melting Point | -33.99 °C | |

| Refractive Index | n20/D 1.441 |

Experimental Protocols

Precise determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for ascertaining its molecular weight and density.

Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for determining the molecular weight of volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a heated capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.

Determination of Density by Pycnometry

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.

Methodology:

-

Calibration of the Pycnometer:

-

The pycnometer is thoroughly cleaned and dried.

-

The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.

-

The pycnometer is filled with a reference liquid of known density at a specific temperature (e.g., distilled water).

-

The mass of the pycnometer filled with the reference liquid (m₁) is measured.

-

The volume of the pycnometer (V) is calculated using the formula: V = (m₁ - m₀) / ρ_water, where ρ_water is the density of water at the measurement temperature.

-

-

Measurement of this compound Density:

-

The calibrated pycnometer is emptied, cleaned, and dried.

-

The pycnometer is filled with this compound.

-

The mass of the pycnometer filled with this compound (m₂) is measured.

-

The density of this compound (ρ_decanoyl_chloride) is calculated using the formula: ρ_decanoyl_chloride = (m₂ - m₀) / V.

-

Synthesis of this compound: An Experimental Workflow

This compound is typically synthesized from decanoic acid. The following workflow outlines a common laboratory-scale synthesis.

Methodology for Synthesis:

A solution of decanoic acid in dichloromethane (DCM) is cooled to 0 °C. Oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) are added dropwise. The reaction mixture is then stirred at room temperature for approximately 4 hours. Following the reaction, the solvent is removed under reduced pressure to yield this compound as a yellow oil. This crude product can be used in subsequent synthetic steps without further purification.

References

A Technical Guide to Decanoyl Chloride

IUPAC Name: Decanoyl chloride[1]

Synonyms: Capric acid chloride, Caprinoyl chloride, n-Decanoyl chloride[2][3][4][5]

Introduction

This compound (CAS No. 112-13-0) is a linear acyl chloride, a class of organic compounds characterized by the -COCl functional group. It is derived from decanoic acid and presents as a colorless to pale yellow liquid with a distinct, pungent odor. Its chemical structure, featuring a ten-carbon aliphatic chain, renders it a key intermediate in a multitude of synthetic applications.

This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing in-depth information on the physicochemical properties, synthesis, applications, and safety protocols associated with this compound. Its high reactivity makes it a valuable reagent for introducing the decanoyl group into molecules, thereby modifying their lipophilicity and biological properties.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below for ease of reference. These properties are critical for designing experimental conditions and ensuring safe handling.

| Property | Value | Reference |

| Molecular Formula | C10H19ClO | |

| Molecular Weight | 190.71 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | 0.919 g/mL at 25 °C | |

| Boiling Point | 94-96 °C at 5 mmHg | |

| Refractive Index | n20/D 1.441 | |

| Flash Point | 140 °C (284 °F) | |

| Vapor Density | 6.57 (vs air) |

Synthesis and Experimental Protocols

This compound is most commonly synthesized from its corresponding carboxylic acid, decanoic acid. The following protocol details a standard laboratory procedure using oxalyl chloride.

Reaction: CH3(CH2)8COOH + (COCl)2 → CH3(CH2)8COCl + CO + CO2 + HCl

Experimental Protocol: Synthesis of this compound from Decanoic Acid

-

Materials:

-

Decanoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet (to vent HCl and CO)

-

-

Procedure:

-

In a round-bottom flask, dissolve decanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of DMF (e.g., 3 drops) to the solution.

-

Slowly add oxalyl chloride (2.0-4.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution (HCl, CO, CO2) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 4 hours, or until gas evolution ceases.

-

Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, typically a yellow oil, can be used directly for subsequent reactions or purified by vacuum distillation.

-

Applications in Research and Drug Development

This compound is a versatile acylating agent used to introduce the 10-carbon decanoyl moiety into various substrates. This functionalization is particularly relevant in pharmaceutical and life sciences research.

-

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The addition of the lipophilic decanoyl chain can modify a drug's pharmacokinetic profile, such as its bioavailability and membrane permeability. It is used in the synthesis of metalloproteinase inhibitors and reversible analgesics.

-

Organic Synthesis: this compound is widely employed for the synthesis of esters and amides via reaction with alcohols and amines, respectively. It has been used in the synthesis of complex oligomers, such as those composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units.

-

Biocatalysis and Materials Science: The compound has been shown to enhance the activity of enzymes in organic solvents, for example, during the synthesis of poly(lactic acid).

-

Other Industries: It also serves as a precursor in the production of surfactants, emulsifiers, agrochemicals, and other specialty chemicals.

Mandatory Visualizations

The following diagrams illustrate the utility and synthesis of this compound.

References

- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. CAS 112-13-0: this compound | CymitQuimica [cymitquimica.com]

- 3. lobachemie.com [lobachemie.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 112-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decanoyl chloride, a versatile reagent in organic synthesis. This document outlines its chemical properties, common synonyms, and detailed experimental protocols for its application in forming esters and amides, crucial reactions in drug development and materials science.

Chemical Identity and Synonyms

This compound is an acyl chloride derived from decanoic acid.[1] It is a colorless to pale yellow liquid with a pungent odor.[1][2] Due to its reactivity, it is a valuable acylating agent for introducing the decanoyl group into various molecules.[1]

Common synonyms for this compound include:

-

Caprinoyl chloride[3]

-

n-Decanoyl chloride

-

Capric acid chloride

-

Capric chloride

-

Decanoic acid chloride

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉ClO | |

| Molecular Weight | 190.71 g/mol | |

| CAS Number | 112-13-0 | |

| Boiling Point | 94-96 °C at 5 mmHg | |

| Melting Point | Not available | |

| Density | 0.919 g/mL at 25 °C | |

| Refractive Index | n20/D 1.441 | |

| Solubility | Reacts with water |

Key Experimental Protocols

This compound is a key reagent in a variety of acylation reactions. Below are detailed methodologies for two common applications: the synthesis of a decanoate ester and a decanamide.

Synthesis of Methyl O-Decanoyl-R-mandelate (Esterification)

This protocol details the esterification of methyl R-mandelate using this compound.

Materials:

-

Decanoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methyl R-2-hydroxyphenylacetate

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Aqueous citric acid

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of this compound: In a suitable reaction vessel, treat decanoic acid (1.0 eq) with oxalyl chloride (2.0 eq) and a catalytic amount of DMF in dichloromethane.

-

Reaction Setup: In a separate flask, stir a solution of methyl R-2-hydroxyphenylacetate (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine in dichloromethane under a nitrogen atmosphere.

-

Acylation: Add the freshly prepared this compound solution to the stirred solution from step 2.

-

Reaction Monitoring: Allow the reaction to proceed for 16 hours.

-

Workup: Quench the reaction and wash the organic layer sequentially with aqueous citric acid and brine.

-

Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

Synthesis of N-Pentyl-decanamide (Amidation)

This protocol describes the synthesis of a secondary amide via the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Pentylamine

-

Triethylamine or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve pentylamine (1.0 eq) and triethylamine (or pyridine) in anhydrous dichloromethane.

-

Acylation: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution. A precipitate of triethylamine hydrochloride may form.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-pentyl-decanamide.

Visualizing Chemical Transformations and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving acylation and a typical experimental workflow for amide synthesis.

Caption: General Esterification Reaction using this compound.

Caption: Experimental Workflow for N-Pentyl-decanamide Synthesis.

References

An In-depth Technical Guide to the Solubility of Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of decanoyl chloride in water and various organic solvents. Understanding the solubility characteristics of this highly reactive acyl chloride is crucial for its effective use in chemical synthesis, particularly in the fields of pharmaceutical and materials science. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key chemical interactions that govern its behavior in different solvent systems.

Executive Summary

This compound, a derivative of decanoic acid, is a versatile reagent used for introducing the decanoyl group into molecules. Its utility is, however, intrinsically linked to its solubility and high reactivity. This guide establishes that this compound is practically insoluble in water, with which it violently reacts. Conversely, it exhibits high solubility in a range of common aprotic and protic organic solvents. Due to its reactivity with protic solvents like alcohols, its "solubility" in these media is more accurately described as a rapid reaction followed by the dissolution of the resulting ester products. This guide provides quantitative data where available and offers a detailed protocol for the safe determination of its solubility, addressing the challenges posed by its reactive nature.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure: a ten-carbon aliphatic chain that imparts significant nonpolar character, and a highly electrophilic acyl chloride functional group. This duality governs its interaction with various solvents.

Aqueous Solubility

This compound is generally classified as insoluble in water.[1] The reported quantitative solubility is approximately 100 mg/L at 20°C.[1][2] However, it is critical to understand that this compound does not form a stable aqueous solution. Instead, it undergoes rapid and exothermic hydrolysis upon contact with water to form decanoic acid and hydrochloric acid.[3] This reaction is often vigorous.[4]

Organic Solvent Solubility

This compound demonstrates good solubility in a wide array of organic solvents. This is particularly true for aprotic solvents where the acyl chloride group does not have a reactive hydrogen to interact with. In protic solvents such as alcohols, this compound is also readily soluble, but this is primarily due to a rapid acylation reaction that consumes the this compound to form the corresponding ester.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent | Type | Solubility (g/L) at 20°C | Classification | Reference(s) |

| Water | Protic | 100 mg/L | Insoluble | |

| Methanol | Protic | 450 | Soluble | |

| Ethanol | Protic | 500 | Soluble | |

| 2-Propanol | Protic | 500 | Soluble | |

| Acetone | Aprotic | 500 | Soluble | |

| Dichloromethane (DCM) | Aprotic | 500 | Soluble | |

| N,N-Dimethylformamide (DMF) | Aprotic | 500 | Soluble | |

| Diethyl Ether | Aprotic | - | Soluble |

Note: Solubility in protic solvents like methanol, ethanol, and 2-propanol involves a chemical reaction (esterification).

Key Chemical Interactions

The solubility behavior of this compound is dominated by its reactivity. The primary reaction pathway influencing its apparent solubility in protic solvents is nucleophilic acyl substitution.

Hydrolysis in Aqueous Media

In the presence of water, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield decanoic acid and hydrochloric acid.

Caption: Hydrolysis of this compound in Water.

Reaction with Alcohols

A similar reaction occurs with alcohols (alcoholysis), where the alcohol's oxygen atom is the nucleophile. This reaction is often faster than hydrolysis and results in the formation of a decanoate ester and hydrochloric acid. This is a common synthetic route for which this compound is employed.

Experimental Protocol for Solubility Determination

Determining the precise solubility of a reactive compound like this compound requires careful execution under controlled conditions to minimize reaction with atmospheric moisture and to differentiate between dissolution and reaction.

Objective

To determine the solubility of this compound in a given aprotic organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous aprotic solvent (e.g., hexane, toluene, dichloromethane)

-

Inert gas (Nitrogen or Argon) supply

-

Schlenk line or glove box

-

Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (±0.1 mg)

-

Gas-tight syringes

-

0.22 µm PTFE syringe filters

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Experimental Workflow

Caption: Workflow for Determining this compound Solubility.

Detailed Steps

-

Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas. Anhydrous solvent, verified for low water content, should be used.

-

Equilibrium Setup: In an inert atmosphere (glove box or Schlenk line), add a precise volume (e.g., 10.0 mL) of the anhydrous aprotic solvent to a tared vial containing a magnetic stir bar.

-

Addition of Solute: While stirring, add small, weighed portions of this compound to the solvent. Continue adding until a persistent excess of undissolved this compound is observed.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1°C). Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, stop stirring and allow the excess solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

-

Filtration: Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any microscopic undissolved particles.

-

Analysis: Accurately weigh the filtered saturated solution. Prepare a series of dilutions of this solution with the same anhydrous solvent. Analyze these dilutions using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: From the concentration determined by the analytical method and the dilution factor, calculate the solubility of this compound in the solvent, expressed in g/L or other appropriate units.

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The reaction with water or protic solvents can be violent and produces corrosive HCl gas. Ensure all operations are conducted under strictly anhydrous conditions.

-

Store this compound in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a hydrophobic molecule with very low solubility in water, where it undergoes rapid hydrolysis. It is highly soluble in a variety of common organic solvents. For aprotic solvents, this represents true physical dissolution. For protic solvents like alcohols, the process is a chemical reaction (esterification) leading to highly soluble products. The quantitative data and experimental protocols provided in this guide are essential for scientists and researchers to handle and utilize this compound effectively and safely in their synthetic endeavors, ensuring predictable and reproducible results in process development and drug discovery.

References

Boiling and melting point of decanoyl chloride

An In-depth Technical Guide on the Boiling and Melting Points of Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of this compound, including tabulated physical property data and detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound, also known as capric acid chloride, is a colorless to pale yellow liquid with a pungent odor.[1][2][3] It is a reactive acyl chloride commonly used in organic synthesis.[1][2] The physical properties of this compound are critical for its handling, storage, and application in research and development.

Quantitative Data Summary

The boiling and melting points of this compound, along with other relevant physical properties, are summarized in the table below. It is important to note that the boiling point is often reported at reduced pressure due to the compound's reactivity and high boiling point at atmospheric pressure.

| Property | Value | Conditions | Reference(s) |

| Melting Point | -33.99 °C | ||

| -4 °C | |||

| Boiling Point | 94-96 °C | 5 mmHg | |

| 235-236 °C | |||

| 368.2 K (95.05 °C) | 0.007 bar (5.25 mmHg) | ||

| Density | 0.919 g/mL | 25 °C | |

| Refractive Index | 1.441 | 20 °C | |

| Flash Point | 106 °C (222.8 °F) | ||

| 140 °C (284.0 °F) | |||

| Vapor Density | 6.57 (vs air) |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following sections detail standard laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

This is a common and reliable method for determining the melting point of a solid.

-

Sample Preparation: A small amount of the solid sample is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) starting from a temperature below the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This provides the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology 1: Distillation Method

For larger sample volumes, a simple distillation is an effective method to determine the boiling point.

-

Apparatus Setup: A distillation apparatus is assembled with a distillation flask, condenser, receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The liquid in the distillation flask is heated to boiling.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask. The temperature is monitored, and when a stable temperature is reached during the distillation of the pure liquid, this is recorded as the boiling point.

Methodology 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the liquid is available.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, which in turn heats the sample.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Measurement: The heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the described methodologies.

Caption: Workflow for Melting Point Determination.

Caption: Workflows for Boiling Point Determination.

References

General reactivity and stability of decanoyl chloride

An In-depth Technical Guide to the General Reactivity and Stability of Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₀H₁₉ClO), also known as capric chloride, is a linear-chain acyl chloride.[1][2] It serves as a highly valuable reagent in organic synthesis, primarily functioning as a potent acylating agent to introduce the ten-carbon decanoyl group into various molecules.[2][3] Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, makes it a key intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, surfactants, detergents, and fragrances.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, stability, and handling protocols, intended for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 112-13-0 | |

| Molecular Formula | C₁₀H₁₉ClO | |

| Molecular Weight | 190.71 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -4 °C | |

| Boiling Point | 235-236 °C | |

| Density | 0.919 g/cm³ | |

| Solubility | Insoluble in water (reacts); Soluble in organic solvents like ethanol and ether. |

General Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the acyl chloride functional group. The strong electron-withdrawing effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. Consequently, this compound readily undergoes nucleophilic acyl substitution reactions.

The general mechanism is a two-step process known as addition-elimination.

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a good leaving group.

Caption: General mechanism for nucleophilic acyl substitution of this compound.

Key Reactions and Protocols

This compound reacts with a wide range of nucleophiles. These reactions are typically vigorous and exothermic.

Hydrolysis

This compound reacts violently with water to produce decanoic acid and hydrochloric acid (HCl). This high reactivity necessitates its handling and storage under anhydrous conditions.

Reaction: CH₃(CH₂)₈COCl + H₂O → CH₃(CH₂)₈COOH + HCl

Alcoholysis (Ester Synthesis)

The reaction with alcohols yields the corresponding decanoate esters and HCl. The reaction is rapid and often performed at room temperature or below.

Reaction: CH₃(CH₂)₈COCl + R'OH → CH₃(CH₂)₈COOR' + HCl

Experimental Protocol: Synthesis of an Ester

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

-

Reagents: Dissolve the alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF). A non-nucleophilic base like pyridine or triethylamine (1.1 eq) is often added to neutralize the HCl by-product.

-

Reaction: Cool the alcohol solution in an ice bath (0 °C). Add this compound (1.0 eq) dropwise from the dropping funnel to the stirring solution.

-

Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Aminolysis (Amide Synthesis)

This compound reacts vigorously with ammonia, primary amines, and secondary amines to form primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. The reaction is often performed in the presence of a base to neutralize the HCl formed, a procedure known as the Schotten-Baumann reaction.

Reaction: CH₃(CH₂)₈COCl + 2 R'R''NH → CH₃(CH₂)₈CONR'R'' + R'R''NH₂⁺Cl⁻

Experimental Protocol: Synthesis of an Amide (Schotten-Baumann Conditions)

-

Setup: In a fume hood, add the amine (1.0 eq) and an appropriate solvent (e.g., dichloromethane) to a flask equipped with a magnetic stirrer.

-

Base: Add a base (2.0 eq of the amine, or 1.1 eq of a tertiary amine like triethylamine or pyridine) to the solution. For aqueous conditions, a solution of sodium hydroxide can be used.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.0 eq) to the stirring solution. A violent reaction may occur, producing a white precipitate (the ammonium salt).

-

Completion: Allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer with dilute acid and brine.

-

Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting amide can be purified by recrystallization or column chromatography.

Caption: A typical experimental workflow for the synthesis of a decanamide.

Stability, Storage, and Handling

Stability

This compound is stable under normal, dry, and cool storage conditions. However, it is highly reactive and prone to decomposition. Its primary instability is its sensitivity to moisture. Contact with water or moist air leads to rapid hydrolysis, releasing corrosive hydrogen chloride gas. Heating can also cause decomposition, potentially leading to a violent rupture of containers.

Incompatible Materials

To ensure stability, this compound must be stored away from:

-

Water and Moisture: Causes rapid hydrolysis.

-

Strong Bases: Reacts violently.

-

Alcohols and Amines: Reacts to form esters and amides.

-

Oxidizing Agents: Can lead to hazardous reactions.

-

Metals: May react with some metals to produce flammable hydrogen gas. Do not use aluminum or galvanized containers.

Caption: Factors contributing to the instability of this compound.

Recommended Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Storage below +30°C is recommended. It should be kept under an inert atmosphere, such as nitrogen, to prevent contact with moist air. Store away from incompatible materials and foodstuff containers.

-

Handling: All handling should be performed in a well-ventilated fume hood. Avoid breathing vapors and prevent contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. Ensure that eyewash stations and safety showers are readily accessible.

Synthesis of this compound

This compound is typically prepared from its parent carboxylic acid, decanoic acid. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃). Using thionyl chloride or oxalyl chloride is often preferred because the by-products (SO₂, CO, CO₂, HCl) are gaseous, which simplifies product purification.

Experimental Protocol: Synthesis from Decanoic Acid

-

Setup: To a cooled (0 °C), oven-dried, round-bottom flask containing decanoic acid (1.0 eq) dissolved in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: Add oxalyl chloride (2-4 eq) or thionyl chloride (1.2 eq) dropwise to the stirring solution. Vigorous gas evolution will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Isolation: Remove the solvent and any excess chlorinating agent under reduced pressure. The resulting this compound is often used in the next step without further purification.

Safety Summary

This compound is a hazardous chemical that must be handled with care.

| Hazard | Description | Precautionary Statement(s) |

| Corrosivity | Causes severe skin burns and serious eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection. |

| Inhalation | Vapors can cause mucosal irritation, coughing, and shortness of breath. | P260: Do not breathe mists/vapors/spray. |

| Ingestion | Harmful if swallowed. Can cause severe burns of the mouth and throat. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Reactivity | Reacts violently with water. | P234: Keep only in original packaging. |

References

An In-depth Technical Guide to the Proper Storage and Handling of Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for decanoyl chloride, a highly reactive acyl chloride used in various synthetic applications, including the production of esters, amides, and other chemical intermediates.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1][2]

Chemical and Physical Properties

This compound, also known as capric chloride, is a colorless to light yellow liquid with a pungent odor. It is characterized by its high reactivity, particularly with nucleophiles such as water, alcohols, and amines.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 112-13-0 |

| Molecular Formula | C₁₀H₁₉ClO |

| Molecular Weight | 190.72 g/mol |

| Boiling Point | 94-96 °C at 5 mmHg |

| Density | 0.919 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and prevent hazardous reactions. It is sensitive to moisture and heat.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage below +30°C. For powdered forms, -20°C is suggested. | To minimize decomposition and reaction with atmospheric moisture. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |

| Container | Keep in a tightly sealed, original container. Containers that have been opened must be carefully resealed and kept upright. | To prevent leakage and exposure to air and moisture. |

| Ventilation | Store in a well-ventilated area. | To dissipate any vapors that may escape. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | This compound is combustible and can form explosive mixtures with air upon intense heating. |

| Sunlight | Avoid direct sunlight. | To prevent light-induced decomposition. |

Incompatible Materials and Hazardous Reactions

This compound is highly reactive and can undergo hazardous reactions with a variety of substances.

Table 3: Incompatible Materials

| Material Class | Specific Examples | Hazard |

| Water/Moisture | Humid air, water | Violent reaction, hydrolysis to form decanoic acid and corrosive hydrogen chloride gas. |

| Strong Bases | Sodium hydroxide, potassium hydroxide | Vigorous, exothermic reaction. |

| Strong Acids | Sulfuric acid, nitric acid | Can catalyze decomposition. |

| Alcohols | Methanol, ethanol | Reacts to form esters and hydrogen chloride gas. |

| Amines | Ammonia, primary and secondary amines | Reacts to form amides and hydrogen chloride gas. |

| Oxidizing Agents | Nitrates, perchlorates | Risk of ignition. |

| Metals | May react with some metals to produce flammable hydrogen gas. |

Hazardous Decomposition Products: When involved in a fire, this compound can decompose to produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene.

Experimental Protocols

Strict adherence to established protocols is essential when working with this compound.

A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of PPE is used.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Chemical safety goggles and a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. |

| Skin | Chemical-resistant gloves and a lab coat or impervious clothing. | Gloves should be inspected before use. Use proper glove removal technique to avoid skin contact. |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK (EN 14387)). | Use in a well-ventilated area, preferably a chemical fume hood. A full-face supplied-air respirator may be necessary for higher-risk activities. |

-

Preparation:

-

Ensure that a safety shower and eyewash station are readily accessible and in good working order.

-

Work in a well-ventilated chemical fume hood.

-

Assemble all necessary glassware and ensure it is dry.

-

Have appropriate quenching and spill cleanup materials on hand.

-

-

Dispensing:

-

If the this compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid.

-

Avoid breathing vapors.

-

Keep the container tightly closed when not in use.

-

-

Reaction:

-

Add the this compound slowly to the reaction mixture, as reactions are often exothermic.

-

If the reaction is with a nucleophile that generates HCl, consider using a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acid.

-

-

Quenching:

-

Slowly add the reaction mixture to a quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or a mixture of ice and water) with stirring. Be aware that this will generate gas (CO₂ if using bicarbonate) and HCl.

-

-

Work-up and Purification:

-

Proceed with standard extraction and purification techniques as required by the specific experimental protocol.

-

-

Decontamination:

-

Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.

-

Decontaminate the glassware by carefully rinsing with a dilute base solution, followed by water and a final solvent rinse.

-

-

Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.

-

Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Do not allow the spill to enter drains or waterways.

-

The spill area can be neutralized with a dilute solution of sodium bicarbonate or lime milk.

-

-

Waste Disposal:

-

Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of this compound.

Caption: Decision tree for the proper storage of this compound.

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

References

Fundamental characteristics of acyl chlorides

An In-depth Technical Guide to the Fundamental Characteristics of Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structure and Nomenclature

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl).[1][2] This substitution results in a functional group with the general structure R-COCl, where 'R' can be an alkyl, aryl, or other organic moiety.[1] The presence of the electron-withdrawing chlorine atom significantly enhances the electrophilicity of the carbonyl carbon, making acyl chlorides the most reactive among carboxylic acid derivatives.[2]

Their nomenclature, according to IUPAC standards, is derived from the parent carboxylic acid by replacing the "-ic acid" suffix with "-yl chloride".[3] For example, the acyl chloride derived from acetic acid is named acetyl chloride (ethanoyl chloride). Similarly, the derivative of benzoic acid is benzoyl chloride.

Physical and Spectroscopic Properties

The physical state of acyl chlorides depends on their molecular weight; lower members are typically colorless, volatile liquids with pungent, acrid odors, while higher molecular weight analogues can be solids. They are notable for fuming in moist air due to a rapid hydrolysis reaction that produces hydrogen chloride gas. Unlike their parent carboxylic acids, acyl chlorides cannot form hydrogen bonds, resulting in significantly lower boiling and melting points. They are generally soluble in common aprotic organic solvents like ether, chloroform, and dichloromethane.

Table of Physical Properties

The following table summarizes key physical properties for common aliphatic and aromatic acyl chlorides.

| Property | Acetyl Chloride (CH₃COCl) | Propanoyl Chloride (CH₃CH₂COCl) | Benzoyl Chloride (C₆H₅COCl) |

| Molar Mass | 78.50 g/mol | 92.52 g/mol | 140.57 g/mol |

| Appearance | Colorless, fuming liquid | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 51-52 °C | 80 °C | 197 °C |

| Melting Point | -112 °C | -94 °C | -0.5 °C |

| Density | 1.104 g/cm³ | 1.065 g/cm³ | 1.21 g/cm³ |

Table of Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of acyl chlorides. The carbonyl group's electronic environment gives rise to distinct signals in IR and NMR spectroscopy.

| Spectroscopic Technique | Characteristic Signal | Typical Range / Value | Notes |

| Infrared (IR) Spectroscopy | C=O Stretch | 1790-1815 cm⁻¹ (Aliphatic) | The high frequency is characteristic and distinguishes them from most other carbonyls. Conjugation (e.g., in benzoyl chloride) lowers the frequency to ~1770 cm⁻¹. |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 160-180 ppm | The chemical shift is generally in the region of carboxylic acid derivatives, which is less downfield than ketones or aldehydes (~200 ppm). |

| ¹H NMR Spectroscopy | α-Protons (-CH-C=O) | 2.0-2.7 ppm | Protons on the carbon adjacent to the carbonyl group are deshielded. |

Chemical Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution . The high reactivity stems from two main factors:

-

High Electrophilicity : Both the oxygen and chlorine atoms are highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This creates a significant partial positive charge, making it an excellent target for nucleophiles.

-

Excellent Leaving Group : The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, facilitating the substitution reaction.

The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product.

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Synthesis of Acyl Chlorides

Acyl chlorides are most commonly prepared from their corresponding carboxylic acids using specific chlorinating agents. The choice of reagent is often dictated by the desired purity of the product and the ease of separation from byproducts.

Common Chlorinating Agents

-

Thionyl Chloride (SOCl₂) : This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

-

Phosphorus Pentachloride (PCl₅) : Reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts.

-

Oxalyl Chloride ((COCl)₂) : A milder and more selective reagent than thionyl chloride, often used with a catalytic amount of dimethylformamide (DMF). It is more expensive and typically used for smaller-scale or more sensitive syntheses.

Caption: Synthesis of an acyl chloride using thionyl chloride from a carboxylic acid.

Experimental Protocol: Synthesis of o-Toluyl Chloride

This protocol is adapted from a standard laboratory procedure for preparing an acyl chloride using thionyl chloride.

-

Materials :

-

o-Toluic acid (0.25 mole)

-

Thionyl chloride (freshly distilled, 0.275 mole)

-

250 mL distilling flask, separatory funnel, condenser, receiving flask

-

Heating mantle or water bath

-

-

Procedure :

-

Place 0.25 mole of o-toluic acid into a 250 mL distilling flask.

-

Gently heat the flask in a water bath to 60-65 °C.

-

Gradually add 0.275 mole of thionyl chloride from a separatory funnel to the heated acid over 30 minutes.

-

Maintain the temperature of the water bath at 60-65 °C for 2-3 hours, or until the vigorous evolution of gas (SO₂ and HCl) has nearly ceased.

-

Once the reaction is complete, arrange the apparatus for distillation.

-

Carefully distill off the excess unreacted thionyl chloride (b.p. 79 °C).

-

Increase the heating to distill the product, o-toluyl chloride, collecting the fraction that boils at 208-209 °C.

-

-

Workup and Purification :

-

The primary purification is achieved through fractional distillation, which effectively separates the high-boiling acyl chloride from any remaining starting material and the lower-boiling thionyl chloride. The gaseous byproducts are removed from the system via a fume hood or gas trap.

-

Key Reactions of Acyl Chlorides

The high reactivity of acyl chlorides makes them versatile starting materials for the synthesis of a wide range of other functional groups.

Esterification (Reaction with Alcohols)

Acyl chlorides react vigorously with alcohols and phenols at room temperature to produce esters. The reaction is irreversible and much faster than Fischer esterification. A weak base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Caption: Mechanism of esterification from an acyl chloride and an alcohol.

Experimental Protocol: General Esterification

This protocol describes a general method for the synthesis of an ester from an acyl chloride and a primary alcohol.

-

Materials :

-

Primary alcohol (1.0 eq)

-

Acyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Procedure :

-

In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification :

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

-

Amidation (Reaction with Ammonia and Amines)

Acyl chlorides react violently with concentrated ammonia or primary/secondary amines to form primary, secondary, or tertiary amides, respectively. The reaction is exothermic and produces a large amount of smoke, which is a mixture of the amide product and ammonium chloride (or an alkylammonium chloride salt). Two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base can be used.

Caption: Mechanism of amidation using two equivalents of a primary amine.

Experimental Protocol: Schotten-Baumann Reaction

This protocol describes the amidation of an acyl chloride under Schotten-Baumann conditions.

-

Materials :

-

Amine (1.0 eq)

-

Acyl chloride (1.0-2.0 eq)

-

Base (e.g., triethylamine or aqueous NaOH)

-

Anhydrous dichloromethane (DCM) or a biphasic system with water

-

Round-bottom flask, magnetic stirrer

-

-

Procedure :

-

Prepare a stirring solution of the amine in DCM.

-

Add an equimolar amount of a tertiary amine base (e.g., triethylamine).

-

Add 1.0 to 2.0 equivalents of the acyl chloride to the solution. The reaction is often exothermic and may require cooling.

-

Stir at room temperature for 8-16 hours.

-

-

Workup and Purification :

-

Quench the reaction with water.

-

Extract the mixture with DCM.

-

Wash the organic layer with dilute acid (to remove excess amine), water, and brine.

-

Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

-

Friedel-Crafts Acylation

This is a classic electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic ring (like benzene) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an aryl ketone. The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. A key advantage over Friedel-Crafts alkylation is that the product ketone is deactivated, preventing further polysubstitution reactions.

Caption: Mechanism of Friedel-Crafts acylation of benzene.

Experimental Protocol: Acylation of Toluene

This protocol outlines the Friedel-Crafts acylation of toluene with acetyl chloride.

-

Materials :

-

Anhydrous Aluminum Chloride (AlCl₃) (0.03 mol)

-

Toluene (0.025 mol)

-

Acetyl Chloride (0.025 mol)

-

Methylene Chloride (CH₂Cl₂)

-

Concentrated HCl, ice, NaHCO₃ solution, brine

-

Dry round-bottom flask, addition funnel, condenser

-

-

Procedure :

-

Assemble a dry 50 mL round-bottom flask with a stir bar and addition funnel under an inert atmosphere.

-

Suspend anhydrous AlCl₃ (0.03 mol) in 10 mL of methylene chloride in the flask and cool in an ice bath.

-

Add acetyl chloride (0.025 mol) dropwise to the suspension.

-

Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it dropwise from the addition funnel to the cold reaction mixture.

-

After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

-

-

Workup and Purification :

-

Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl while stirring.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 10 mL of methylene chloride.

-

Combine the organic layers and wash sequentially with deionized water, NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting ketone by distillation or chromatography.

-

Reduction Reactions

Acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent used.

-

To Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides all the way to primary alcohols. The reaction proceeds through an intermediate aldehyde which is immediately reduced further.

-

To Aldehydes : To stop the reduction at the aldehyde stage, a less reactive, "poisoned," or sterically hindered reducing agent is required.

-

Rosenmund Reduction : This is a catalytic hydrogenation using a palladium on barium sulfate (Pd/BaSO₄) catalyst that has been "poisoned" with a substance like quinoline or thiourea. The poison deactivates the catalyst just enough to prevent the reduction of the aldehyde product to an alcohol.

-

Hindered Hydride Reagents : Reagents like lithium tri(tert-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H) are sterically bulky and less reactive than LiAlH₄, allowing for the selective reduction of the highly reactive acyl chloride to an aldehyde without further reaction.

-

Caption: Selective reduction pathways for acyl chlorides.

Experimental Protocol: Rosenmund Reduction

This protocol describes the general conditions for a Rosenmund reduction.

-

Materials :

-

Acyl chloride (1.0 eq)

-

Rosenmund catalyst (5% Pd on BaSO₄)

-

Catalyst poison (e.g., quinoline-sulfur)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Hydrogen gas (H₂) source

-

-

Procedure :

-

Suspend the Rosenmund catalyst in a hot solution of the acyl chloride in anhydrous toluene.

-

Bubble hydrogen gas through the heated, stirred suspension.

-

The reaction progress can be monitored by the cessation of HCl evolution (which can be tested with moist litmus paper at the gas outlet).

-

Aromatic acyl chlorides may require higher temperatures to proceed efficiently.

-

-

Workup and Purification :

-

Once the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Wash the filtrate with a dilute base to remove any remaining HCl.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

The resulting aldehyde can be purified by distillation.

-

Reactions with Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents is a powerful C-C bond-forming method, but the product depends critically on the reagent used.

-

Grignard Reagents (R'-MgX) : These highly reactive reagents add twice. The first equivalent adds to form a ketone intermediate. However, the ketone is also reactive towards the Grignard reagent, leading to a second addition and, after an acidic workup, a tertiary alcohol. The reaction cannot be stopped at the ketone stage.

-

Gilman Reagents (Lithium Dialkylcuprates, R'₂CuLi) : These organocuprates are significantly less reactive (softer nucleophiles) than Grignard reagents. They react cleanly with highly reactive acyl chlorides to form ketones but are unreactive towards the ketone product, allowing the ketone to be isolated in high yield.

Caption: Contrasting outcomes of reactions with Grignard vs. Gilman reagents.

Hazards and Safety

Acyl chlorides are hazardous materials that must be handled with extreme care in a well-ventilated fume hood. They are corrosive and lachrymatory (tear-inducing). Their high reactivity with water means they react violently with moisture, including atmospheric humidity, to release corrosive HCl gas. All reactions should be conducted under anhydrous conditions using dry glassware and solvents. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

References

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using Decanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl chloride is a highly reactive acyl chloride commonly employed in organic synthesis to introduce the ten-carbon decanoyl moiety into a variety of molecules. This process, known as acylation, is fundamental in the synthesis of esters, amides, and aryl ketones, which are classes of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides detailed protocols for N-acylation, O-acylation, and Friedel-Crafts acylation using this compound, along with troubleshooting guidelines and safety information.

Introduction to Acylation Reactions

Acylation with this compound proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile (such as an alcohol, amine, or electron-rich aromatic ring), forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group to yield the acylated product.[3] Due to the high reactivity of this compound, these reactions are often rapid and exothermic.

Key Reaction Types:

-

N-Acylation: The reaction with primary or secondary amines to form amides. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.

-

O-Acylation: The reaction with alcohols or phenols to form esters. This can be performed with a base catalyst or under other activating conditions.

-

Friedel-Crafts Acylation: The reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form an aryl ketone.

Safety and Handling

This compound is corrosive, combustible, and reacts violently with water. It causes severe skin burns and eye damage.[1] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

-

Spills: Absorb spills with an inert, non-combustible material like sand or vermiculite and place in a suitable container for disposal.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Experimental Protocols

The following protocols are representative procedures for common acylation reactions. Optimization may be required for specific substrates.

Protocol 1: Synthesis of this compound from Decanoic Acid

This initial step is often necessary as this compound can hydrolyze over time.

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve decanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (2.0-4.0 eq) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by carefully taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude this compound, typically a yellow oil, can often be used without further purification. A crude yield of ~100% is expected.

Protocol 2: N-Acylation of an Amino Acid (Schotten-Baumann Conditions)

This protocol details the synthesis of N-decanoylglycine.

Procedure:

-

In a flask, dissolve glycine (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution.

-

Cool the solution to 0-5 °C in an ice bath.

-